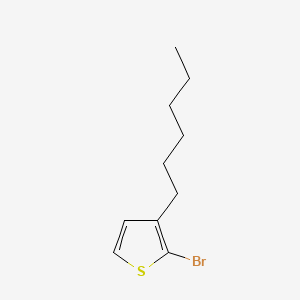

2-Bromo-3-hexylthiophene

概要

説明

Synthesis Analysis

The synthesis of 2-Bromo-3-hexylthiophene involves palladium-catalyzed dehydrohalogenative polycondensation, yielding high molecular weight poly(3-hexylthiophene) with high regioregularity and almost quantitative yield (Wang et al., 2010). Another approach includes a regioselective lithiation process, which has demonstrated high yields and excellent selectivity for producing head-to-tail and tail-to-tail dihexyl-2,2′-bithiophenes (El-Shehawy et al., 2010).

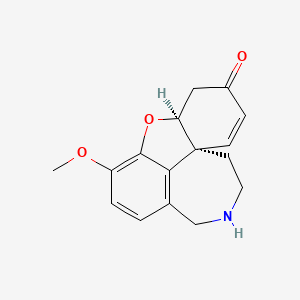

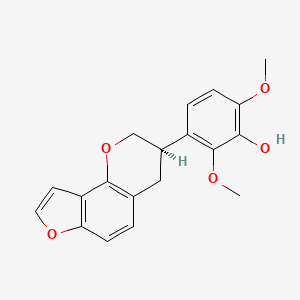

Molecular Structure Analysis

The molecular structure of poly(3-hexylthiophene) synthesized from this compound shows a high degree of regioregularity and low levels of homocouplings, indicating a near defect-free polymer. This is confirmed by detailed NMR analyses and the achievement of good number-average molecular weight in the resulting polymers (Pouliot et al., 2016).

Chemical Reactions and Properties

Catalyst-transfer polycondensation mechanisms have been explored, demonstrating the precise control over the molecular weight and the end-group functionality of poly(3-hexylthiophene). This method shows that one Ni catalyst molecule forms one polymer chain, highlighting the efficiency of the polymerization process (Miyakoshi et al., 2005).

Physical Properties Analysis

The physical properties, such as melting temperature and hole mobility, of poly(3-hexylthiophene) derived from this compound are comparable, if not superior, to those obtained from commercially available samples. These properties are crucial for applications in electronic devices, where conductivity and stability are paramount (Pouliot et al., 2016).

科学的研究の応用

Polymerization and Material Synthesis

- Dehydrohalogenative Polycondensation : 2-Bromo-3-hexylthiophene undergoes dehydrohalogenative polycondensation to form poly(3-hexylthiophene) (HT-P3HT) with high molecular weight and regioregularity, indicating its utility in synthesizing polymers with precise structural control (Wang et al., 2010).

- Direct Heteroarylation Polymerization : It serves as a monomer in direct heteroarylation polymerization processes, leading to polymers with good molecular weight and minimal defects, highlighting its role in creating high-quality polymeric materials (Pouliot et al., 2016).

Photovoltaic and Electronic Applications

- Organic Photovoltaics : It is used in the preparation of photocrosslinkable polythiophenes for organic photovoltaics, demonstrating its potential in developing thermally stable and efficient solar energy devices (Kim et al., 2009).

- Tuning Electronic Properties : this compound is instrumental in tuning the electronic properties of conjugated polythiophenes, contributing to advancements in materials for electronic and photonic devices (Li et al., 2002).

Catalyst and Polymerization Techniques

- Catalyst-Transfer Polycondensation : This compound plays a crucial role in catalyst-transfer polycondensation, leading to well-defined poly(3-hexylthiophene), which is significant for creating polymers with controlled structures (Miyakoshi et al., 2005).

- Chain-Growth Polymerization : Its use in chain-growth polymerization processes results in regioregular polythiophenes, underscoring its utility in producing polymers with specific configurations (Bronstein & Luscombe, 2009).

作用機序

Target of Action

2-Bromo-3-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers (CPs). These polymers are the primary targets of the compound . The compound is a monomeric precursor that forms bromo-terminated polymers .

Mode of Action

The compound interacts with its targets through a process known as the Grignard metathesis (GRIM) polymerization . This process involves the termination of a bromine and a proton at both ends of the this compound, resulting in the formation of conductive poly (3-hexylthiophene) (P3HT) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of π-conjugated conductive polymers. These polymers are essential in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .

Result of Action

The primary result of the action of this compound is the formation of conductive poly (3-hexylthiophene) (P3HT). This polymer is used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to advancements in high-technology applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the environment in which the compound is used and stored can significantly impact its effectiveness and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJNXCHDODCAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125321-66-6 | |

| Record name | 2-Bromo-3-hexylthiophene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20449876 | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69249-61-2 | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Bromo-3-hexylthiophene?

A1: this compound has a molecular formula of C10H15BrS and a molecular weight of 233.19 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided abstracts don’t contain specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and 13C NMR to characterize this compound and confirm its regioregularity within synthesized polymers. [, , , , , ] You can find examples of these characterization methods in the cited papers.

Q3: What is the stability of this compound under standard storage conditions?

A3: While specific stability data is not provided in the abstracts, this compound is typically stored under inert conditions to prevent degradation. Researchers prioritize using freshly prepared or properly stored compound to ensure optimal reactivity and prevent the formation of side products.

Q4: What are the main synthetic applications of this compound?

A4: this compound is primarily used as a monomer in the synthesis of regioregular poly(3-hexylthiophene) (P3HT) through various polymerization methods. [, , , , , , , , , , , , , , ] These methods include Kumada-type coupling, Grignard Metathesis Polymerization (GRIM), Stille polymerization, Suzuki polymerization, and Direct Arylation Polymerization (DArP).

Q5: What role does this compound play in direct arylation polymerization (DArP)?

A5: In DArP, this compound acts as both a nucleophile and electrophile. [, , , ] The C-Br bond undergoes oxidative addition with a palladium catalyst, while the C-H bond at the 5-position of the thiophene ring can be activated for subsequent coupling reactions, leading to polymer chain growth.

Q6: Are there any concerns about side reactions during DArP using this compound?

A6: Yes, one challenge in DArP is the potential for β-defect formation due to undesired coupling at the β-position (C2) of the thiophene ring. [, ] Researchers have focused on optimizing reaction conditions and catalyst systems to minimize these defects and achieve high regioregularity in the resulting P3HT.

Q7: How does the choice of catalyst affect the polymerization of this compound?

A7: The choice of catalyst significantly impacts the polymerization outcome. Nickel catalysts like Ni(dppp)Cl2 are known for producing highly regioregular head-to-tail P3HT via a chain growth mechanism. [, , ] Palladium catalysts, often with bulky ligands, are employed in DArP, but careful optimization is needed to control regioregularity and prevent β-defects. [, , , , , , ]

Q8: Have computational methods been applied to study this compound and its polymerization?

A8: While the provided abstracts do not explicitly mention computational studies, researchers utilize computational chemistry to model polymerization mechanisms, predict polymer properties, and optimize reaction conditions. For example, Density Functional Theory (DFT) calculations could help understand the reactivity of this compound in different catalytic systems.

Q9: How does the hexyl side chain in this compound influence the properties of the resulting P3HT?

A9: The hexyl side chain in this compound plays a crucial role in the solubility and processability of the resulting P3HT. [, ] The alkyl side chain enhances solubility in organic solvents, making it suitable for solution-processing techniques commonly used in device fabrication.

Q10: Are there specific SHE (Safety, Health, and Environment) considerations for handling this compound?

A10: Although not explicitly mentioned in the abstracts, as with all chemicals, proper laboratory practices and safety data sheets should be consulted when handling this compound. Appropriate personal protective equipment should be worn, and the compound should be handled in well-ventilated areas to minimize exposure.

Q11: How is the molecular weight of P3HT controlled during polymerization using this compound?

A11: Control over molecular weight is crucial for tailoring P3HT properties. Factors like monomer-to-catalyst ratio, reaction time, and temperature can be adjusted to influence the degree of polymerization. [, , ] The use of chain transfer agents in controlled polymerization techniques also allows for precise molecular weight control. []

Q12: What analytical methods are used to characterize P3HT synthesized from this compound?

A12: Researchers employ various techniques to analyze P3HT, including Gel Permeation Chromatography (GPC) to determine molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy to assess regioregularity, UV-Vis spectroscopy to study optical properties, and X-ray diffraction to investigate crystallinity. [, , , , , , , ]

Q13: Are there any reported applications of P3HT synthesized from this compound in organic electronic devices?

A13: Yes, P3HT is a well-studied material for organic electronics, particularly in organic solar cells (OPVs) and organic field-effect transistors (OFETs). [, , ] Its good charge carrier mobility, solution processability, and tunable energy levels make it a promising candidate for these applications.

Q14: What are some current research efforts aimed at improving P3HT-based materials and devices?

A14: Ongoing research focuses on enhancing P3HT performance by optimizing device architectures, incorporating additives to improve morphology control, and developing new synthetic methodologies to achieve even higher regioregularity and control over polymer properties. [] There is also interest in exploring alternative, more sustainable synthetic approaches, such as the use of C-H activation strategies to prepare P3HT. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)

![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)